

In-Depth Technical Guide: DMTr-TNA-5MeUamidite

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Compound of Interest

Compound Name: DMTr-TNA-5MeU-amidite

Cat. No.: B13721025

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Abstract

This technical guide provides comprehensive information on **DMTr-TNA-5MeU-amidite**, a key building block in the synthesis of Threose Nucleic Acid (TNA), a promising xeno-nucleic acid (XNA) for therapeutic and diagnostic applications. This document details the chemical properties, synthesis protocols, and analytical methods associated with this compound, intended to support researchers in the field of nucleic acid chemistry and drug development.

Chemical Identification and Properties

DMTr-TNA-5MeU-amidite is a phosphoramidite monomer used in the solid-phase synthesis of TNA oligonucleotides. The dimethoxytrityl (DMTr) group protects the 5'-hydroxyl function, while the phosphoramidite moiety at the 3'-position enables the sequential addition of nucleotides during synthesis. The threose sugar backbone distinguishes TNA from natural nucleic acids, conferring unique structural and biological properties. The 5-methyluracil (5MeU) base is a modified pyrimidine.



Property	Value
Chemical Name	N,N-bis(1-methylethyl)-phosphoramidous acid, (2R,3R,4S)-4-[bis(4-methoxyphenyl) phenylmethoxy]-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)tetrahydro-3-furanyl 2-cyanoethyl ester
Synonyms	DMTr-TNA-5-Me-U-2'-CE-Phosphoramidite
CAS Number	325683-94-1
Molecular Formula	C39H47N4O8P
Molecular Weight	730.8 g/mol
Appearance	White to off-white solid
Purity	≥98%
Storage Conditions	-20°C

Experimental Protocols

The synthesis of TNA oligonucleotides incorporating 5-methyluracil is achieved through automated solid-phase phosphoramidite chemistry on a standard DNA/RNA synthesizer. The following protocol outlines the key steps and considerations for the successful synthesis of TNA sequences.

Reagent Preparation

- Phosphoramidites: Dissolve DMTr-TNA-5MeU-amidite and other required TNA or DNA phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M immediately before use.
- Activator: A 0.25 M solution of 5-Benzylthio-1H-tetrazole in acetonitrile is recommended for optimal coupling efficiency of modified phosphoramidites. Standard activators like 1H-Tetrazole can also be used, though they may result in lower coupling efficiencies.



 Standard Synthesis Reagents: Utilize standard capping, oxidation, and detritylation solutions as provided by the synthesizer manufacturer.

Automated Solid-Phase Synthesis Cycle

The synthesis is performed on a solid support (e.g., controlled pore glass - CPG) in a cyclical manner, with each cycle incorporating one nucleotide.

- Detritylation: Removal of the 5'-DMTr protecting group from the support-bound nucleotide to expose the free 5'-hydroxyl group. This is typically achieved using a solution of trichloroacetic acid in dichloromethane.
- Coupling: Activation of the incoming DMTr-TNA-5MeU-amidite with the activator solution and subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.
 A longer coupling time of 5 to 15 minutes is generally required for TNA phosphoramidites to achieve high coupling efficiencies.[1]
- Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences). This is a crucial step to ensure the purity of the final product.
- Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an iodine solution.

This four-step cycle is repeated for each nucleotide in the desired sequence.

Cleavage and Deprotection

Following the completion of the synthesis, the TNA oligonucleotide is cleaved from the solid support and all protecting groups are removed.

Cleavage from Support and Base Deprotection: The solid support is treated with a solution of concentrated aqueous ammonium hydroxide (30%) for 18 hours at 55°C.[2] This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone. For oligonucleotides with sensitive modifications, milder deprotection conditions, such as a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA), can be used for 5-10 minutes.[3]



 Drying: After deprotection, the solution is decanted from the support, and the solvent is evaporated.

Purification and Analysis

Purification of the crude TNA oligonucleotide is essential to remove truncated sequences and other impurities.

- Purification: High-performance liquid chromatography (HPLC) is the preferred method for purifying oligonucleotides.[4]
 - Reversed-Phase (RP) HPLC: Separates the full-length product from failure sequences based on hydrophobicity. This method is particularly effective if the final 5'-DMTr group is left on ("DMT-on" purification), as the highly hydrophobic DMT group provides strong retention of the full-length product.
 - Ion-Exchange (IE) HPLC: Separates oligonucleotides based on the charge of the phosphate backbone.
- Analysis: The purity and identity of the final TNA oligonucleotide should be confirmed by:
 - Analytical HPLC: To assess the purity of the sample.
 - Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide.[5]

Quantitative Data

The efficiency of the coupling step is critical for the overall yield and purity of the synthesized oligonucleotide. TNA phosphoramidites, due to their modified sugar backbone, may exhibit different coupling kinetics compared to standard DNA or RNA phosphoramidites.

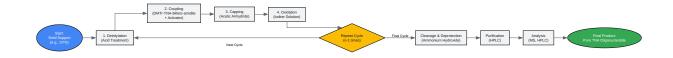


Phosphora midite	Protecting Group	Coupling Time (min)	Activator	Coupling Efficiency (%)	Reference
TNA- Guanosine	Acetyl	5	5-Benzylthio- 1H-tetrazole	~25% higher than DPC- protected	[2]
TNA- Guanosine	Diphenylcarb amoyl (DPC)	5	5-Benzylthio- 1H-tetrazole	Lower than Acetyl- protected	[2]
Modified RNA amidite	TBDMS	15	5-Benzylthio- 1H-tetrazole	96	[1]
Modified RNA amidite	TBDMS	15	1H-Tetrazole	>90	[1]

Note: The coupling efficiency of **DMTr-TNA-5MeU-amidite** is expected to be high under optimized conditions, but specific quantitative data was not available in the reviewed literature.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the solid-phase synthesis of TNA oligonucleotides.



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Solid-Phase TNA Oligonucleotide Synthesis Workflow.



Signaling Pathways and Logical Relationships

As **DMTr-TNA-5MeU-amidite** is a synthetic building block for the in vitro synthesis of oligonucleotides, it is not directly involved in cellular signaling pathways. The logical relationship central to its use is the iterative cycle of solid-phase synthesis, as depicted in the workflow diagram above.

Conclusion

DMTr-TNA-5MeU-amidite is a crucial reagent for the synthesis of TNA oligonucleotides containing 5-methyluracil. Successful synthesis relies on the adaptation of standard phosphoramidite chemistry, particularly with extended coupling times to ensure high yields of the desired full-length product. This guide provides the foundational knowledge and protocols for researchers and developers working with this important class of xeno-nucleic acids.

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